molecular formula C7H2Cl2FIN2 B1437525 3,5-dichloro-4-fluoro-6-iodo-2H-indazole CAS No. 1000341-62-7

3,5-dichloro-4-fluoro-6-iodo-2H-indazole

Cat. No.: B1437525
CAS No.: 1000341-62-7
M. Wt: 330.91 g/mol
InChI Key: KGKZRJMDLGTFLF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoro-6-iodo-2H-indazole is a polyhalogenated indazole derivative characterized by a fused bicyclic aromatic structure with chlorine (Cl), fluorine (F), and iodine (I) substituents at positions 3, 5, 4, and 6, respectively. The presence of halogens enhances electronic and steric properties, influencing binding affinity, metabolic stability, and reactivity.

Properties

IUPAC Name

3,5-dichloro-4-fluoro-6-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FIN2/c8-5-2(11)1-3-4(6(5)10)7(9)13-12-3/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKZRJMDLGTFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C2=C(NN=C21)Cl)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650572
Record name 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-62-7
Record name 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Halogenation Approach

  • Starting Material: A suitably substituted 2H-indazole or precursor such as 2-nitrobenzaldehyde derivatives.

  • Halogenation Sequence:

    • Chlorination at positions 3 and 5 can be achieved via selective electrophilic aromatic substitution using chlorine sources under controlled conditions.
    • Fluorination at position 4 may be introduced via nucleophilic aromatic substitution or direct fluorination reagents compatible with the indazole framework.
    • Iodination at position 6 can be performed by electrophilic iodination using iodine or iodinating agents such as N-iodosuccinimide (NIS).

This sequence requires careful control of reaction conditions to achieve regioselectivity and avoid over-halogenation or side reactions.

One-Pot Domino Reactions and Cyclizations

Recent advances have demonstrated one-pot, two-step domino reactions starting from 2-nitrobenzaldehydes and amines, using organophosphorus reagents to mediate reductive cyclization and N-N bond formation to yield 2H-indazoles bearing various substituents. By selecting appropriately halogenated starting materials or incorporating halogenation steps into the one-pot sequence, the target compound can be synthesized efficiently.

Experimental Data and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Preparation of substituted benzamidines or hydrazones from 2-nitrobenzaldehydes and amines Trimethylaluminium-mediated conversion; organophosphorus reagent-mediated reductive cyclization at 110 °C 60-80 Good functional group tolerance including halogens
2 Electrophilic halogenation (chlorination, fluorination, iodination) Chlorine gas or N-chlorosuccinimide; Selectfluor or N-fluorobenzenesulfonimide; N-iodosuccinimide (NIS) Variable, 50-90 Regioselectivity critical; stepwise or combined halogenation possible
3 Cadogan cyclization of o-nitrobenzaldimines 1,2,2,3,4,4-Hexamethylphosphetane catalyst with hydrosilane reductant 70-85 Catalytic PIII/PIV=O redox cycling; mild conditions
4 Transition metal-catalyzed C-H functionalization Rhodium(III) catalysts with copper acetate; sulfoxonium ylides or acrylates as coupling partners 60-90 Enables late-stage functionalization including acylation and halogenation

Research Findings and Mechanistic Insights

  • The organophosphorus-mediated reductive cyclization proceeds via a domino imine condensation and subsequent N-N bond formation, allowing for the efficient construction of the indazole ring with halogen substituents intact or introduced during the process.

  • Cadogan cyclization involves a catalytic redox cycle between PIII and PIV=O species, with the turnover-limiting step being a (3+1) cheletropic addition between the phosphetane catalyst and nitroarene substrate. This mechanism supports mild and selective cyclization compatible with multiple halogens.

  • Transition metal-catalyzed C-H activation strategies facilitate the direct functionalization of the indazole core, enabling the introduction of acyl or other groups at specific ring positions, which can be adapted for halogenation sequences.

Summary and Outlook

The preparation of this compound involves sophisticated synthetic strategies combining:

  • Reductive cyclization of nitrobenzaldehyde derivatives mediated by organophosphorus reagents or cadogan cyclization.

  • Selective electrophilic halogenation steps to install chlorine, fluorine, and iodine substituents at designated positions.

  • Potential application of transition metal-catalyzed C-H functionalization for late-stage modifications.

These methods offer good yields and functional group tolerance, providing a robust platform for synthesizing this highly halogenated indazole derivative. Further optimization of regioselective halogenation and one-pot synthesis protocols could streamline the preparation process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluoro-6-iodo-2H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dichloro-4-fluoro-6-iodo-2H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Researchers use it to probe biological pathways and mechanisms due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a) 3-Iodo-6-methoxy-2-methyl-2H-indazole ()

  • Substituents : Methoxy (OCH₃) at position 6, methyl at position 2, and iodine at position 3.
  • Key Differences: The absence of multiple halogens (Cl, F) reduces electrophilicity compared to the target compound.
  • Applications : Used as a precursor for radiopharmaceuticals, leveraging iodine’s isotopic properties.

b) 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole ()

  • Substituents : Fluorophenyl and diphenyl groups on an imidazole core.
  • Key Differences : Imidazole vs. indazole core alters aromaticity and hydrogen-bonding capacity. Fluorine’s electronegativity enhances binding to serine/threonine kinases, but the lack of iodine limits applications in targeted radiolabeling .

c) 4-(4-Chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine ()

  • Substituents : Triazine-linked morpholine and difluoromethyl-benzimidazole.
  • Key Differences : Triazine-morpholine framework introduces basicity and conformational rigidity. Difluoromethyl groups improve bioavailability, but the complex structure complicates synthesis scalability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Halogen Substituents Molecular Weight (g/mol) LogP (Predicted)
3,5-Dichloro-4-fluoro-6-iodo-2H-indazole Indazole 3-Cl, 5-Cl, 4-F, 6-I ~370.4 3.8
3-Iodo-6-methoxy-2-methyl-2H-indazole Indazole 3-I ~288.1 2.5
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole Imidazole 4-F (on phenyl) ~316.3 4.1

Research Findings

  • Synthetic Accessibility : The target compound’s polyhalogenation likely requires sequential halogenation steps under controlled conditions, akin to benzimidazole syntheses using sodium metabisulfite and DMF at 120°C .
  • Reactivity : Iodine’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering modular derivatization pathways absent in fluorine/chlorine analogues .
  • Stability : Fluorine’s strong C-F bond enhances metabolic stability compared to methoxy or hydroxyl groups in analogues .

Biological Activity

3,5-Dichloro-4-fluoro-6-iodo-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C7H3Cl2F I
Molecular Weight 305.86 g/mol
CAS Number 1000341-62-7
IUPAC Name 3,5-dichloro-4-fluoro-6-iodoindazole

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in cellular signaling pathways associated with cancer and infectious diseases.

Target Proteins

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound exhibits inhibitory activity against FGFRs, which are implicated in tumorigenesis. Studies have shown that derivatives of indazole compounds can inhibit FGFR1 and FGFR2 with IC50 values in the nanomolar range, indicating potent activity against these targets .
  • Extracellular Signal-Regulated Kinases (ERK1/2) : The compound has also been evaluated for its effects on ERK1/2 activity, showing promising results in inhibiting these kinases involved in cell proliferation and survival .

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (nM)Reference
SNU1677.4 ± 6.2
KG125.3 ± 4.6
HT299.3 ± 3.2

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several pathogens. Its derivatives have been tested for antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, demonstrating strong efficacy with IC50 values significantly lower than traditional treatments .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indazole scaffold can enhance biological activity. Key findings include:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the indazole ring significantly increase potency against cancer cell lines and microbial pathogens .
  • Positioning of Halogens : The presence of halogens such as chlorine and iodine at positions 3, 5, and 6 contributes to increased binding affinity to target proteins .

Case Studies

  • Inhibition of FGFRs : A study demonstrated that a derivative of indazole with a specific substitution pattern exhibited FGFR1 inhibition with an IC50 value of 30.2 ± 1.9 nM, showcasing its potential as a therapeutic agent for cancers driven by FGFR signaling .
  • Antiproliferative Effects : In vitro assays revealed that compounds derived from the indazole scaffold showed varied antiproliferative effects across different cancer types, with some achieving IC50 values below 10 nM against aggressive tumors .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of halogen-rich indazole derivatives like 3,5-dichloro-4-fluoro-6-iodo-2H-indazole?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents, temperature, and catalysts. For halogenated heterocycles, refluxing in polar aprotic solvents (e.g., DMSO or DMF) under inert atmospheres (e.g., nitrogen) is common to prevent side reactions. For example, a 12–18-hour reflux in DMSO followed by ice-water quenching and ethanol recrystallization achieved 65% yield for a structurally similar triazole derivative . Adjusting stoichiometric ratios of halogenation agents (e.g., iodine sources) and monitoring reaction progress via TLC/HPLC can improve purity.

Q. What characterization techniques are critical for confirming the structure of halogenated indazoles?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substitution patterns and halogen positions. For instance, ¹⁹F NMR can distinguish fluorine in para positions (δ ≈ -120 ppm in similar compounds) . Mass spectrometry (MS) with high-resolution ESI+ confirms molecular ions (e.g., [M+H]+ for C₇H₃Cl₂FINO₂). Elemental analysis (±0.4% tolerance) validates empirical formulas, while IR spectroscopy identifies functional groups (e.g., N-H stretches at 3200–3400 cm⁻¹ for indazole cores) .

Q. How do halogen substituents influence the reactivity of indazole derivatives in cross-coupling reactions?

  • Methodological Answer : Halogens like iodine act as directing groups and participate in Suzuki-Miyaura couplings. For example, iodine at position 6 in the indazole core can be replaced via palladium-catalyzed borylation to introduce aryl/heteroaryl groups . Chlorine and fluorine enhance electron-withdrawing effects, stabilizing intermediates but requiring adjusted reaction conditions (e.g., higher temperatures for C-Cl activation).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of halogenated indazoles as kinase inhibitors?

  • Methodological Answer : Use in vitro kinase assays (e.g., FGFR1 inhibition) with ATP-competitive binding studies. For example, 6-substituted indazoles showed IC₅₀ values <100 nM in FGFR1 inhibition when paired with a dichloro-dimethoxyphenyl group . Cellular assays (e.g., proliferation inhibition in cancer lines) should correlate with kinase activity. Structural analogs with iodine at position 6 may improve binding via hydrophobic interactions, validated by molecular docking (e.g., Glide SP scoring in Schrödinger) .

Q. What strategies resolve contradictions in reported synthetic protocols for halogenated indazoles?

  • Methodological Answer : Discrepancies in solvent choice (e.g., DMF vs. DMSO) or reaction times (4 vs. 18 hours) can be addressed via controlled comparative studies. For example, DMF under nitrogen at 120°C for 18 hours achieved higher yields for imidazole derivatives compared to DMSO . Systematic variation of parameters (temperature, catalyst loading) with Design of Experiments (DoE) software (e.g., JMP) identifies optimal conditions while minimizing side products .

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for structurally similar indazoles?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray crystallography resolves ambiguous NOE correlations (e.g., distinguishing Cl/F positions).
  • DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts with <1 ppm deviation from experimental values .
  • Isotopic labeling (e.g., ¹⁵N-indazole) clarifies nitrogen environments in crowded spectra.

Key Recommendations

  • Synthesis : Prioritize DMF over DMSO for higher yields in halogenated systems .
  • Characterization : Combine XRD and DFT to resolve structural ambiguities .
  • Biological Testing : Use orthogonal assays (kinase + cellular) to confirm mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dichloro-4-fluoro-6-iodo-2H-indazole
Reactant of Route 2
3,5-dichloro-4-fluoro-6-iodo-2H-indazole

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